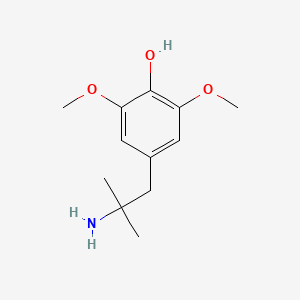

4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol

Description

Properties

CAS No. |

85628-55-3 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-(2-amino-2-methylpropyl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C12H19NO3/c1-12(2,13)7-8-5-9(15-3)11(14)10(6-8)16-4/h5-6,14H,7,13H2,1-4H3 |

InChI Key |

YDJMNLCBFCKFRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=C(C(=C1)OC)O)OC)N |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 2,6-Dimethoxyphenol with 2-Amino-2-methylpropyl Chloride

Method Overview:

A common laboratory synthesis involves the nucleophilic substitution reaction between 2,6-dimethoxyphenol and 2-amino-2-methylpropyl chloride under basic conditions.

| Step | Description |

|---|---|

| Starting Materials | 2,6-Dimethoxyphenol, 2-amino-2-methylpropyl chloride |

| Base | Sodium hydroxide (NaOH) or other strong bases |

| Solvent | Ethanol or acetone |

| Reaction Conditions | Stirring at ambient to moderate temperature; controlled pH |

| Purification | Recrystallization or silica gel column chromatography (eluent: chloroform/methanol) |

| Validation | HPLC (C18 column, acetonitrile/water mobile phase), 1H NMR spectroscopy (methoxy protons singlet at δ 3.8–3.9 ppm) |

- The base deprotonates the phenol to form the phenolate ion, which then attacks the alkyl chloride to form the desired product.

- The steric hindrance from the 2-methyl groups on the aminoalkyl chain requires careful control of reaction conditions to optimize yield.

- Purification is critical to remove side products and unreacted starting materials.

Sequential Functionalization Route: Methoxylation Followed by Amination

- Methoxylation: The phenol hydroxyl groups at positions 2 and 6 are methylated using methylating agents such as dimethyl sulfate or iodomethane under alkaline conditions to protect them as methoxy groups.

- Amination: Introduction of the 2-amino-2-methylpropyl group is achieved via nucleophilic substitution or reductive amination, for example, by reacting 4-(2-bromo-2-methylpropyl)-2,6-dimethoxyphenol with ammonia under pressure.

This method allows for better control over substitution patterns and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Methoxylation | Dimethyl sulfate or iodomethane, base (NaOH), solvent (acetone/ethanol), heat | Protection of hydroxyl groups as methoxy |

| Amination | 4-(2-bromo-2-methylpropyl)-2,6-dimethoxyphenol + ammonia, high pressure | Substitution of bromide with amino group |

| Purification | Column chromatography | Isolation of pure product |

- High-performance liquid chromatography (HPLC) for purity.

- Nuclear magnetic resonance (NMR) for structural confirmation.

Industrial Scale Synthesis Considerations

Industrial processes adapt the above synthetic routes for scale-up with emphasis on yield, purity, and environmental impact:

- Use of continuous flow reactors for precise temperature and reaction time control.

- Automated systems for reagent addition and monitoring.

- Advanced purification techniques such as preparative HPLC.

- Optimization to minimize byproducts and waste.

The industrial method typically mirrors the laboratory alkylation but with enhanced control and safety measures.

Related Synthetic Insights from Analogous Compounds

While direct literature on 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is limited, related synthetic strategies for aminoalkylated phenols and dimethoxypyrimidines provide valuable insights:

- Aminomethylation under Mannich reaction conditions is a common method to introduce aminoalkyl groups onto aromatic systems using formaldehyde and primary amines.

- Cyclization and methylation steps used in preparing 4-amino-2,6-dimethoxypyrimidine involve methyl cyanoacetate and urea, followed by methylation with dimethyl sulfate or dimethyl carbonate under phase transfer catalysis. Though these are pyrimidine derivatives, the methylation chemistry parallels the methoxylation steps in phenols.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Purification | Yield & Notes |

|---|---|---|---|---|---|

| Direct Alkylation | 2,6-Dimethoxyphenol, 2-amino-2-methylpropyl chloride | NaOH, ethanol/acetone | Ambient to moderate heat | Recrystallization, chromatography | Moderate to high yield; steric hindrance managed |

| Sequential Methoxylation + Amination | 2,6-Dimethoxyphenol → 4-(2-bromo-2-methylpropyl)-2,6-dimethoxyphenol | Dimethyl sulfate, ammonia | Alkaline methylation; high-pressure amination | Column chromatography | High purity; better control over substitution |

| Industrial Scale | Similar to above | Automated, continuous flow | Optimized temperature, time | Preparative HPLC | High yield, purity, scalable |

Research Findings and Analytical Data

- NMR Spectroscopy: Methoxy protons appear as singlets around δ 3.8–3.9 ppm, confirming methylation. Aminoalkyl protons show characteristic shifts depending on substitution.

- HPLC: C18 reverse-phase columns with acetonitrile/water mobile phase effectively separate the product from impurities.

- Purity: Industrial methods achieve >98% purity through optimized reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted phenols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on neurotransmitter uptake and potential as an analytical method for amines.

Medicine: Investigated for its potential as an allosteric modifier of hemoglobin, which could have implications in blood oxygen transport and related disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol involves its interaction with molecular targets such as amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This property makes it relevant in neuropharmacology and neuroscience research.

Comparison with Similar Compounds

2,6-Dimethoxyphenol

- Structure: Lacks the 2-amino-2-methylpropyl group, retaining only the methoxy substituents at positions 2 and 4.

- Reactivity : Undergoes catalytic C-O bond cleavage (89.5% conversion at 280°C) to yield 3-methoxycatechol and pyrogallol, a key pathway in lignin valorization .

- Bioactivity: Exhibits antimicrobial properties against vaginitis pathogens, attributed to its phenolic hydroxyl group .

Sinapyl Alcohol (4-[(1E)-3-Hydroxy-1-propen-1-yl]-2,6-dimethoxyphenol)

- Structure: Features a propenyl alcohol chain instead of the amino-methylpropyl group.

- Function: A lignin monomer involved in plant cell wall biosynthesis. Its allyl alcohol moiety enables polymerization into lignin polymers, unlike the amine-containing target compound .

BMCL-200908069-1 (4-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-2,6-dimethoxyphenol)

Syringaresinol

- Structure: A dimeric lignan composed of two 2,6-dimethoxyphenol units linked via a tetrahydrofuran ring.

- Applications: Used in traditional medicine for antioxidant properties, diverging from the monomeric, amine-functionalized target compound .

Functional Analogues

4-(Hydroxymethyl)-2,6-dimethoxyphenol

4-({[2-(Benzyloxy)phenyl]methyl}amino)phenol

- Structure : Shares an aromatic amine group but lacks methoxy substituents.

- Bioactivity : Inhibits vaccinia virus infection by targeting viral DNA synthesis, highlighting how methoxy groups influence target specificity .

Comparative Data Table

Key Research Findings

- Reactivity: The 2,6-dimethoxy motif in the target compound likely undergoes similar catalytic cleavage as 2,6-dimethoxyphenol, producing bioactive fragments .

- Bioactivity: Analogues with electron-donating groups (e.g., -NH₂, -OH) exhibit enhanced antimicrobial or cytotoxic effects compared to non-functionalized phenols .

- Synthetic Challenges: Introducing bulky substituents (e.g., amino-methylpropyl) requires optimized methodologies to avoid steric hindrance, as seen in related syntheses .

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol?

Methodological Answer:

The synthesis typically involves sequential functionalization of the phenol backbone. Key steps include:

- Methoxy Group Introduction : Protect the hydroxyl groups at positions 2 and 6 via methylation using dimethyl sulfate or iodomethane under alkaline conditions .

- Amination of the Propyl Side Chain : Introduce the 2-amino-2-methylpropyl group via nucleophilic substitution or reductive amination. For example, reacting 4-(2-bromo-2-methylpropyl)-2,6-dimethoxyphenol with ammonia under high pressure may yield the desired amine. Purification via column chromatography (silica gel, eluent: chloroform/methanol) is critical to isolate the product .

- Validation : Confirm purity using HPLC (C18 column, mobile phase: acetonitrile/water) and structural integrity via H NMR (e.g., singlet for methoxy protons at δ 3.8–3.9 ppm) .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to confirm methoxy groups (δ 3.8–4.0 ppm for H; δ 55–60 ppm for C) and the amino-methylpropyl side chain (e.g., δ 1.3–1.5 ppm for methyl groups). DEPT-135 can distinguish CH groups .

- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify the molecular ion ([M+H]) and fragmentation patterns. For example, a base peak at m/z corresponding to the loss of the amino-propyl group .

- IR Spectroscopy : Identify O–H stretching (broad peak ~3300 cm) and C–O–C vibrations (1250–1050 cm) .

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from stereochemical variations or solvent effects. To address this:

- Cross-Validate Techniques : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Variable Temperature NMR : Assess dynamic processes (e.g., rotameric equilibria in the amino-propyl group) by acquiring spectra at 25°C and −40°C .

- Crystallography : If crystals are obtainable, single-crystal X-ray diffraction provides unambiguous confirmation of the structure and stereochemistry .

Advanced: How does steric hindrance from the 2-amino-2-methylpropyl group influence reactivity?

Methodological Answer:

The bulky amino-methylpropyl group impacts:

- Nucleophilic Substitution : Steric hindrance reduces reaction rates in SN2 mechanisms. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Catalytic Hydrogenation : The tertiary amine group may poison palladium catalysts. Alternative catalysts (e.g., Raney nickel) or protective group strategies (e.g., Boc protection) are advised .

- Interactions in Biological Assays : Steric effects may reduce binding affinity to target proteins. Molecular docking simulations can predict binding modes and guide structural optimization .

Basic: What safety protocols are critical during handling?

Methodological Answer:

Refer to GHS classifications and SDS guidelines for similar phenolic amines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H319: causes severe eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation exposure (P264: wash hands after handling) .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Advanced: How to evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

Design a stability study with the following steps:

- pH Buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).

- Accelerated Degradation : Incubate samples at 40°C and analyze degradation products via LC-MS at 0, 7, 14, and 28 days.

- Key Degradation Pathways : Under acidic conditions, demethylation of methoxy groups may occur; alkaline conditions could hydrolyze the amino-propyl side chain. Quantify degradation using peak area normalization in HPLC .

Advanced: What in vitro assays are suitable for assessing biological activity?

Methodological Answer:

Prioritize assays based on hypothesized targets:

- Antioxidant Activity : DPPH radical scavenging assay (measure IC at 517 nm) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based assays with Z’-LYTE kits). Use 10 μM–100 μM concentration ranges and validate with positive controls .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293). Include a negative control (DMSO vehicle) and calculate CC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.